

Application Notes and Protocols for Testing TMC-95A Efficacy in Animal Models

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Compound of Interest

Compound Name: Tmc-95A

Cat. No.: B1241362

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Introduction

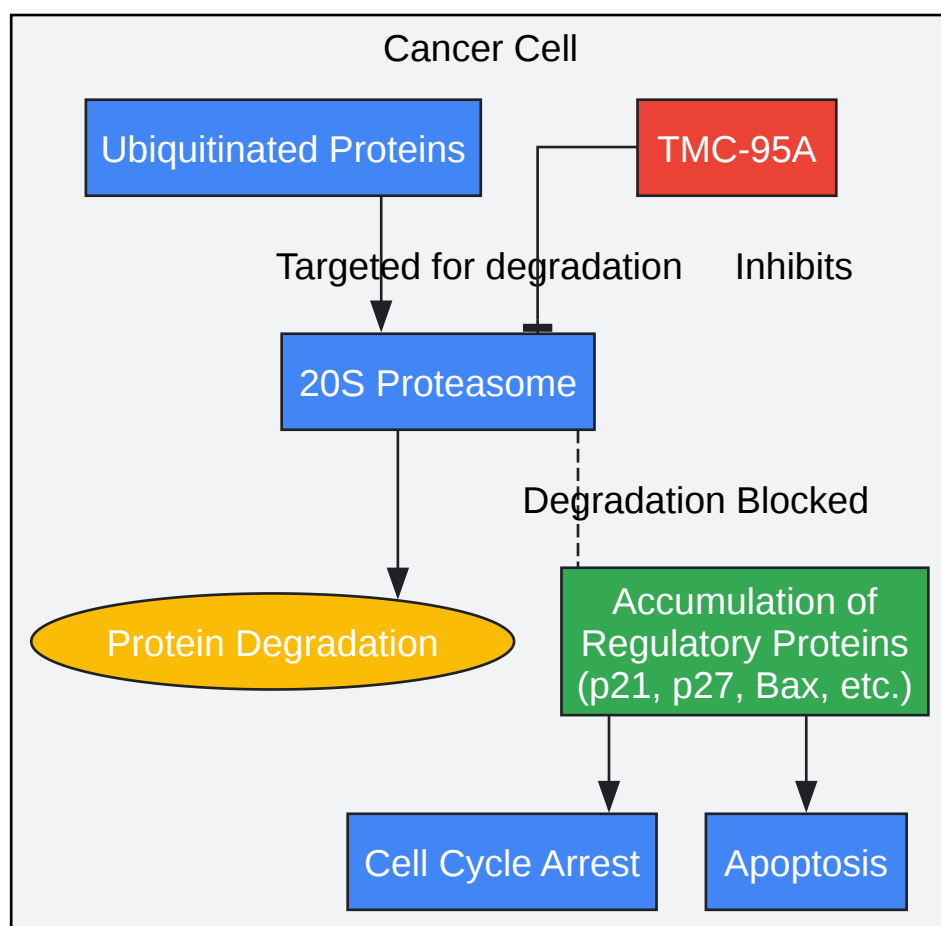
TMC-95A is a potent, naturally occurring cyclic peptide that functions as a noncovalent and reversible inhibitor of the 20S proteasome.[1][2] The ubiquitin-proteasome system is a critical pathway for protein degradation within eukaryotic cells, playing a vital role in the regulation of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1][3] Dysregulation of this system is implicated in various diseases, most notably cancer, making the proteasome an attractive target for therapeutic intervention.[2][4]

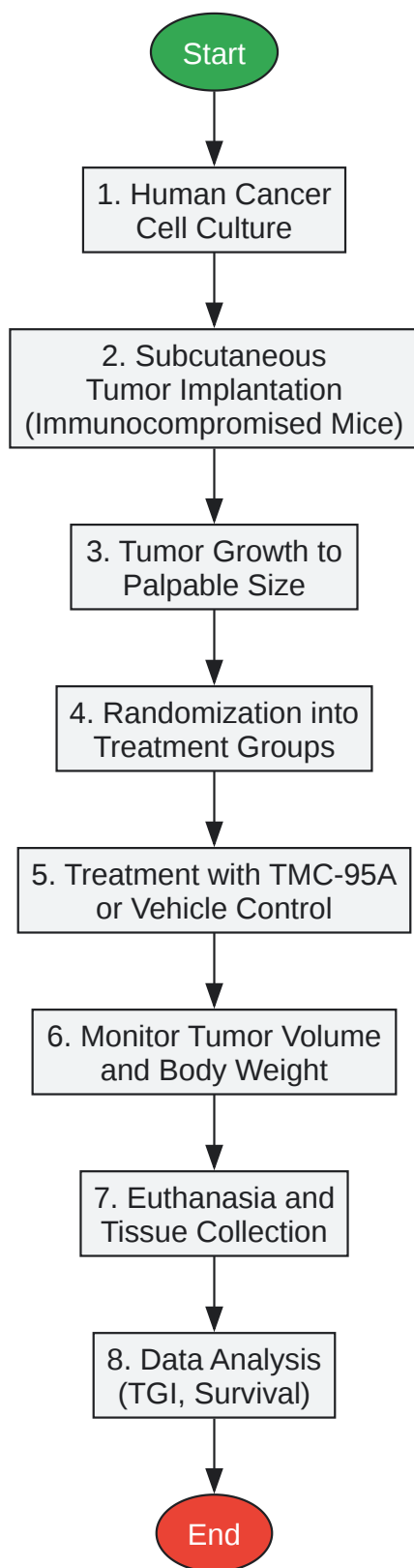
TMC-95A distinguishes itself from other proteasome inhibitors through its unique noncovalent binding mechanism, which may offer advantages in terms of selectivity and reduced side effects.[2] It effectively inhibits the chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolyzing (PGPH) activities of the proteasome.[1][5] While in vitro studies have demonstrated its potent inhibitory and cytotoxic effects, comprehensive in vivo evaluation is essential to ascertain its therapeutic potential.

These application notes provide a framework for designing and executing preclinical animal studies to evaluate the efficacy of **TMC-95A**. They include proposed animal models, detailed experimental protocols, and methods for pharmacodynamic assessment.

Mechanism of Action and Signaling Pathway

TMC-95A exerts its biological effects by binding to the active sites of the 20S proteasome, thereby blocking the degradation of polyubiquitinated proteins. This leads to the accumulation of key regulatory proteins, such as cell cycle inhibitors (e.g., p21, p27) and pro-apoptotic factors (e.g., Bax, Bak), ultimately inducing cell cycle arrest and apoptosis in cancer cells.





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